Ditilin

Description

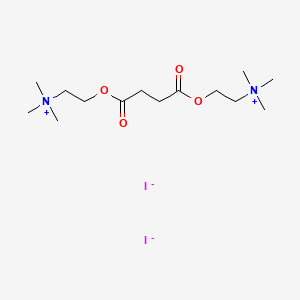

Structure

2D Structure

Properties

CAS No. |

541-19-5 |

|---|---|

Molecular Formula |

C14H30IN2O4+ |

Molecular Weight |

417.30 g/mol |

IUPAC Name |

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium iodide |

InChI |

InChI=1S/C14H30N2O4.HI/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;/h7-12H2,1-6H3;1H/q+2;/p-1 |

InChI Key |

JXQQSSHAJZYUMK-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[I-].[I-] |

Other CAS No. |

541-19-5 |

Related CAS |

306-40-1 (Parent) |

Synonyms |

Anectine Bromide, Suxamethonium Celocurine Dibromide, Succinylcholine Dichloride, Succinylcholine dicholine succinate Diiodide, Succinylcholine Diperchlorate, Succinylcholine Ditilin Listenon Lysthenon Myorelaxin Quelicin Succicuran Succinate, Dicholine Succinylcholine Succinylcholine Chloride Succinylcholine Dibromide Succinylcholine Dichloride Succinylcholine Dichloride, Di H2O Succinylcholine Dichloride, Di-H2O Succinylcholine Diiodide Succinylcholine Diperchlorate Succinylcholine Iodide Succinyldicholine Suxamethonium Suxamethonium Bromide Suxamethonium Chloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ditilin (Suxamethonium) on Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditilin, clinically known as suxamethonium or succinylcholine, is a depolarizing neuromuscular blocking agent widely utilized in clinical practice for its rapid onset and short duration of action. Its mechanism of action is centered on its interaction with nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and the biphasic nature of the neuromuscular block induced by this compound. Quantitative data on its potency and affinity are presented, alongside detailed experimental protocols for its characterization. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development engaged in the study of neuromuscular transmission and the pharmacology of nAChRs.

Introduction

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission at the neuromuscular junction and in the central and peripheral nervous systems.[1] Structurally, they are pentameric protein complexes composed of various subunits.[2] The muscle-type nAChR is typically composed of two α1, one β1, one δ, and either a γ (fetal) or an ε (adult) subunit.[1][2] The binding of the endogenous agonist, acetylcholine (ACh), to the two α subunits triggers a conformational change, opening the channel pore and allowing the influx of cations, primarily Na+, leading to depolarization of the postsynaptic membrane and subsequent muscle contraction.[3][4]

This compound, a structural analog of acetylcholine composed of two linked ACh molecules, acts as an agonist at these receptors.[5] However, its resistance to hydrolysis by acetylcholinesterase (AChE) at the neuromuscular junction leads to a prolonged receptor activation and a unique biphasic neuromuscular block.[3][6] This guide delves into the intricate mechanisms underlying this process.

Molecular Mechanism of Action

This compound's interaction with the nAChR is characterized by its initial agonistic action followed by a more complex desensitizing and blocking phase.

Phase I Block: Depolarizing Block

Upon administration, this compound binds to the α subunits of the nAChR, mimicking the action of acetylcholine.[3] This binding triggers the opening of the ion channel, leading to a sustained influx of Na+ ions and depolarization of the motor endplate.[3][4] This initial depolarization results in transient muscle fasciculations.[7]

Unlike acetylcholine, which is rapidly hydrolyzed by AChE, this compound persists in the synaptic cleft, causing prolonged depolarization.[6] This sustained depolarization leads to the inactivation of voltage-gated sodium channels in the perijunctional membrane, rendering the muscle fiber refractory to further stimulation by acetylcholine.[3] This state of flaccid paralysis is known as the Phase I block .[7]

Phase II Block: Desensitizing Block

With prolonged or repeated exposure to this compound, the nature of the neuromuscular block transitions to a Phase II block .[7] The precise molecular mechanisms underlying Phase II block are not fully elucidated but are thought to involve several factors:

-

Receptor Desensitization: Continuous exposure to an agonist can lead to a state where the receptor no longer responds to the ligand, even though it may still be bound. This desensitization is a conformational change in the receptor protein.[2]

-

Presynaptic Inhibition: There is evidence to suggest that this compound may also act presynaptically, inhibiting the synthesis and release of acetylcholine.[6]

-

Ionic Imbalance: Prolonged depolarization can disrupt the normal ionic gradients across the muscle cell membrane, contributing to the block.[2]

Phase II block clinically resembles the block produced by non-depolarizing neuromuscular blockers, characterized by a "fade" in the train-of-four (TOF) stimulation.[8]

Quantitative Data

The interaction of this compound with nAChRs can be quantified by several parameters, including its potency as an agonist (EC50) and its affinity for the receptor.

| Parameter | Receptor Subtype | Value | Reference |

| EC50 | Muscle-type (human) | 10.8 µM (95% CI: 9.8-11.9 µM) | [9] |

| IC50 | Neuronal α3β2 | > 100 µM | [9] |

| IC50 | Neuronal α3β4 | > 100 µM | [9] |

| IC50 | Neuronal α4β2 | > 100 µM | [9] |

| IC50 | Neuronal α7 | > 100 µM | [9] |

| Relative Affinity | Muscle-type (frog) | 2.9-fold lower than Acetylcholine | [10] |

| Open Channel Block (KB) | Muscle-type (frog) | ~200 µM | [10] |

Table 1: Quantitative Parameters of this compound Interaction with Nicotinic Acetylcholine Receptors

Note: EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. KB (Equilibrium constant for block) is a measure of the affinity of a channel blocker.

Experimental Protocols

The characterization of this compound's action on nAChRs relies on sophisticated electrophysiological techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of the total ionic current passing through all the nAChRs on the surface of a single cell.

Objective: To determine the potency (EC50) and efficacy of this compound on muscle-type nAChRs.

Methodology:

-

Cell Preparation: Mouse flexor digitorum brevis (FDB) muscle cells are isolated.[11]

-

Electrode and Solutions:

-

Pipette Solution (intracellular): 140 mM KCl, 10 mM HEPES, 10 mM EGTA, 1 mM CaCl2, and 1 mM MgCl2; pH adjusted to 7.2 with KOH.[11]

-

External Solution (extracellular): 5 mM KCl, 140 mM NaCl, 1 mM CaCl2, 1.25 mM MgCl2, 10 mM HEPES, 10 mM glucose, and 0.5 µM atropine sulfate; pH adjusted to 7.4 with NaOH.[11]

-

-

Recording:

-

Cells are voltage-clamped at a holding potential of -80 mV in a whole-cell configuration.[11]

-

This compound (succinylcholine) is dissolved in the external solution and applied to the cell via a gravity-driven perfusion system.[11]

-

Currents are recorded using an EPC10 amplifier and PatchMaster software, sampled at 10 kHz.[11]

-

-

Data Analysis: Concentration-response curves are generated by plotting the peak current response against the concentration of this compound. The EC50 value is determined by fitting the data to a sigmoidal dose-response equation.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This method is ideal for studying the pharmacology of specific nAChR subtypes expressed heterologously.

Objective: To determine the selectivity of this compound for various neuronal nAChR subtypes.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the desired human nAChR subunits (e.g., α3, β2, β4, α4, α7).[9]

-

Recording:

-

Data Analysis: Concentration-inhibition curves are generated to determine IC50 values for the different neuronal nAChR subtypes.

Signaling Pathways and Logical Relationships

The interaction of this compound with the nAChR initiates a cascade of events that can be visualized to better understand the logical flow of its mechanism of action.

Conclusion

This compound's mechanism of action on nicotinic acetylcholine receptors is a multifaceted process that begins with its function as a potent agonist, leading to a depolarizing neuromuscular block. The subsequent development of a Phase II block, characterized by receptor desensitization, highlights the complex pharmacology of this drug. A thorough understanding of its interaction with different nAChR subtypes, supported by quantitative data from detailed experimental protocols, is crucial for its safe and effective clinical use and for the development of novel neuromuscular blocking agents. This guide provides a foundational resource for professionals dedicated to advancing the science of neuromuscular pharmacology.

References

- 1. The role of nicotinic acetylcholine receptors in the mechanisms of anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ketaminenightmares.com [ketaminenightmares.com]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suxamethonium – eDrug [edrug.mvm.ed.ac.uk]

- 6. partone.litfl.com [partone.litfl.com]

- 7. litfl.com [litfl.com]

- 8. Dose relationships of phase II, tachyphylaxis and train-of-four fade in suxamethonium-induced dual neuromuscular block in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The actions of suxamethonium (succinyldicholine) as an agonist and channel blocker at the nicotinic receptor of frog muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

Pharmacological properties of Ditilin in preclinical studies

An In-depth Technical Guide on the Preclinical Pharmacological Properties of Ditilin (Succinylcholine)

Introduction

This compound, known scientifically as succinylcholine or suxamethonium, is a depolarizing neuromuscular blocking agent (NMBA).[1][2] Structurally, it consists of two acetylcholine (ACh) molecules linked together.[2][3] This unique structure dictates its mechanism of action and pharmacological profile. Due to its rapid onset and short duration of action, succinylcholine is a critical tool in clinical settings for procedures requiring brief but profound muscle relaxation, such as rapid sequence endotracheal intubation.[3][4][5] This technical guide provides a comprehensive overview of the preclinical pharmacological properties of succinylcholine, focusing on data derived from various animal models. It is intended for researchers, scientists, and drug development professionals.

Pharmacodynamics

The primary pharmacodynamic effect of succinylcholine is the induction of skeletal muscle paralysis. This is achieved through its action as an agonist at the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[3][6]

Mechanism of Action

Succinylcholine binds to the α-subunits of the postsynaptic nAChRs, mimicking the effect of acetylcholine.[3][6] This binding opens the ion channel, leading to an influx of sodium ions (Na+) and a localized depolarization of the motor endplate.[4][7] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, succinylcholine is not significantly metabolized at this site.[4] This results in a persistent depolarization of the endplate.

The initial, widespread depolarization leads to transient, uncoordinated muscle contractions known as fasciculations.[3][4] Following this, the voltage-gated sodium channels surrounding the endplate become inactivated and cannot repolarize, rendering the neuromuscular junction refractory to further stimulation by acetylcholine. This state of flaccid paralysis is known as a Phase I block.[3]

With prolonged exposure or in certain clinical situations, the neuromuscular block can transition to a Phase II block, which clinically resembles the block produced by non-depolarizing agents. The exact mechanism of Phase II block is complex but involves desensitization of the nAChR to the effects of acetylcholine.[3]

Dose-Response and Potency

The dose of succinylcholine required to produce effective muscle relaxation varies across species. Preclinical studies have established effective intravenous (IV) doses in several animal models.

| Animal Species | Effective IV Dose (mg/kg) | Duration of Action | Reference(s) |

| Horse | 0.125 - 0.20 | ~8 minutes recumbency | [8] |

| 0.2 - 0.4 | Short-lived hypoventilation | [9][10] | |

| Cattle | 0.012 - 0.02 | ~15 minutes recumbency | [8] |

| Dog | 0.22 - 1.1 | ~15-20 minutes paralysis | [8] |

| Dog (Greyhound) | 0.3 | Time to 50% recovery: ~38 mins | [11] |

| Cat | 0.22 - 1.1 | ~3-5 minutes paralysis | [8] |

| Cynomolgus Macaque | Clinically equivalent to humans | Deep and persistent block | [12] |

Note: Duration of action can be influenced by the specific experimental conditions, anesthetic agents used, and the definition of recovery.

Pharmacokinetics

The pharmacokinetic profile of succinylcholine is characterized by a rapid onset and a very short duration of action, primarily dictated by its rapid metabolism.[13]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Succinylcholine is typically administered intravenously, leading to an immediate onset of action.[1] Intramuscular administration is also possible, with an onset of 2-3 minutes.[3][14]

-

Distribution: As a highly polar molecule, succinylcholine has low lipid solubility and a small volume of distribution.[3] Consequently, only a small fraction (5-10%) of the administered dose reaches the neuromuscular junction to exert its effect.[3][13]

-

Metabolism: The primary route of metabolism is rapid hydrolysis by plasma cholinesterase (also known as pseudocholinesterase or butyrylcholinesterase, BCHE).[1][3][15] This enzyme breaks down succinylcholine into succinylmonocholine, which has very weak neuromuscular blocking activity, and then further into succinic acid and choline.[3] The plasma half-life is extremely short, estimated to be around 47 seconds in humans.[14][16]

-

Excretion: A small portion of the drug, approximately 10%, is excreted unchanged in the urine.[1]

| Pharmacokinetic Parameter | Value | Species/Context | Reference(s) |

| Onset of Action (IV) | 30 - 60 seconds | General | [2][3][7] |

| Onset of Action (IM) | 2 - 3 minutes | General | [3][14] |

| Duration of Action (IV) | 5 - 10 minutes | General | [3][4][8] |

| Plasma Half-life | ~47 seconds | Human data, often cited preclinically | [14][16] |

| Metabolism | Rapid hydrolysis by plasma cholinesterase | General | [1][3][15] |

| Excretion (Unchanged) | ~10% in urine | General | [1] |

Toxicology and Safety Pharmacology

Preclinical studies have identified several key safety concerns associated with succinylcholine administration.

-

Hyperkalemia: The depolarization of muscle cells causes a transient release of potassium into the bloodstream, leading to a small increase in serum potassium (~0.5 mEq/L) in normal individuals.[3] However, in animals with conditions that cause an upregulation of extra-junctional acetylcholine receptors (e.g., burns, nerve damage, prolonged immobilization, massive trauma), the potassium release can be dangerously exaggerated, potentially leading to cardiac arrest.[3]

-

Malignant Hyperthermia (MH): In susceptible individuals (and certain animal models like specific pig breeds), succinylcholine is a potent trigger for malignant hyperthermia, a rare and life-threatening hypermetabolic state of skeletal muscle.[17][18] This susceptibility is linked to genetic mutations in the ryanodine receptor (RYR1) and the dihydropyridine receptor (CACNA1S).[1][15]

-

Cardiovascular Effects: Succinylcholine can stimulate autonomic cholinergic receptors, including nicotinic receptors in autonomic ganglia and muscarinic receptors in the heart.[8][13] This can lead to varied cardiovascular responses, including bradycardia (especially after a second dose), tachycardia, and hypertension.[5][9][10]

-

Increased Intraocular and Intragastric Pressure: The initial muscle fasciculations can cause a transient increase in intraocular and intragastric pressure.[3]

-

Myalgia: Post-procedural muscle pain is a known side effect, attributed to the initial unsynchronized muscle fasciculations.[3]

-

Prolonged Paralysis: Animals with genetically determined low levels or atypical forms of plasma cholinesterase will exhibit a significantly prolonged duration of neuromuscular blockade due to impaired metabolism of the drug.[1][5][15]

Experimental Protocols

The preclinical evaluation of succinylcholine involves a variety of in vivo and in vitro experimental models to characterize its pharmacodynamic and pharmacokinetic properties.[19]

In Vivo Assessment of Neuromuscular Blockade

A common method for evaluating NMBAs in preclinical species (e.g., cats, dogs, monkeys) involves an anesthetized animal preparation.[12][19][20]

-

Animal Preparation: The animal is anesthetized, and ventilation is mechanically controlled to prevent respiratory distress during paralysis. Vital signs (heart rate, blood pressure, temperature) are continuously monitored.

-

Nerve-Muscle Preparation: A peripheral motor nerve (e.g., the sciatic or ulnar nerve) is surgically isolated and fitted with stimulating electrodes. The corresponding muscle (e.g., tibialis anterior or gastrocnemius) is isolated, and its tendon is attached to a force-displacement transducer to measure isometric twitch tension.

-

Stimulation: The nerve is stimulated with a supramaximal electrical stimulus. Common stimulation patterns include single twitch (e.g., at 0.1 Hz) and train-of-four (TOF), where four stimuli are delivered at 2 Hz.

-

Drug Administration: A baseline twitch response is established. Succinylcholine is then administered intravenously, and the resulting depression of twitch height is recorded.

-

Data Analysis: Key parameters are measured, including:

-

Onset time: Time from injection to maximum block.

-

Degree of block: The percentage reduction in twitch height from baseline.

-

Duration of action: Time from injection until the twitch height recovers to a certain percentage of baseline (e.g., 25%, 75%, or 90%).

-

In Vitro ADME Studies

To understand the metabolic fate of succinylcholine, in vitro assays are employed.[21]

-

Metabolic Stability: Succinylcholine is incubated with liver microsomes or plasma from various species (e.g., rat, mouse, dog, human).[21]

-

Sample Analysis: At various time points, samples are taken, and the reaction is stopped. The concentration of the remaining succinylcholine is quantified using an analytical method like liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The rate of disappearance of the parent drug is used to calculate parameters such as in vitro half-life and intrinsic clearance, which helps predict its metabolic fate in vivo.

Visualizations

Signaling and Metabolic Pathways

Caption: Mechanism of action of Succinylcholine (this compound) at the neuromuscular junction.

Caption: Metabolic pathway of Succinylcholine (this compound) in plasma.

Experimental Workflow

Caption: Workflow for in vivo assessment of neuromuscular blockade in a preclinical model.

References

- 1. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacology of Succinylcholine | Pharmacology Mentor [pharmacologymentor.com]

- 3. openanesthesia.org [openanesthesia.org]

- 4. What is the mechanism of Succinylcholine Chloride? [synapse.patsnap.com]

- 5. anmfonline.org [anmfonline.org]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 9. The influence of suxamethonium on cardiovascular and respiratory function in the anaesthetized horse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. madbarn.com [madbarn.com]

- 11. avmajournals.avma.org [avmajournals.avma.org]

- 12. An Experimental Study to Optimize Neuromuscular Blockade Protocols in Cynomolgus Macaques: Monitoring, Doses, and Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. litfl.com [litfl.com]

- 14. derangedphysiology.com [derangedphysiology.com]

- 15. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and pharmacodynamics of suxamethonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Suxamethonium chloride - Wikipedia [en.wikipedia.org]

- 18. ClinPGx [clinpgx.org]

- 19. Methods for the Experimental Evaluation of Neuromuscular Blocking Agents | Semantic Scholar [semanticscholar.org]

- 20. Screening of neuromuscular blocking agents | PPTX [slideshare.net]

- 21. Pharmacokinetics [rsc.a-star.edu.sg]

Ditilin (Suxamethonium) as a Tool for Studying Neuromuscular Junction Physiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditilin, also known as suxamethonium or succinylcholine, is a depolarizing neuromuscular blocking agent that has been a valuable tool in the study of neuromuscular junction (NMJ) physiology for decades. Its unique mechanism of action, mimicking acetylcholine (ACh) but with prolonged effects, allows for the detailed investigation of synaptic transmission, receptor dynamics, and the mechanisms of muscle paralysis. This technical guide provides an in-depth overview of the use of this compound in NMJ research, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action

This compound is a structural analogue of acetylcholine, consisting of two linked ACh molecules. This structure allows it to bind to and activate nicotinic acetylcholine receptors (nAChRs) at the motor endplate of the neuromuscular junction.[1][2] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase (AChE), this compound is resistant to this enzyme and is instead metabolized more slowly by plasma butyrylcholinesterase.[1][2]

This prolonged activation of nAChRs leads to a sustained depolarization of the postsynaptic membrane.[1] The initial depolarization triggers a transient and disorganized contraction of muscle fibers, known as fasciculations. Following this, the persistent depolarization leads to the inactivation of voltage-gated sodium channels in the perijunctional membrane, rendering the muscle fiber refractory to further stimulation by acetylcholine.[1] This state of flaccid paralysis is known as a Phase I block .

With prolonged exposure or high concentrations of this compound, a Phase II block can develop. The mechanism of Phase II block is more complex and less fully understood but is thought to involve desensitization of the nAChRs, where the receptors become unresponsive to agonists, including this compound itself. This phase is characterized by a fade in the train-of-four (TOF) stimulation, similar to that seen with non-depolarizing neuromuscular blockers.

Quantitative Data on the Effects of this compound

The effects of this compound on neuromuscular transmission can be quantified through various electrophysiological and mechanical measurements. The following tables summarize key quantitative data from published studies.

| Parameter | Value | Species/Preparation | Reference |

| ED50 | 167 µg/kg | Human | [3] |

| ED90 | 316 µg/kg | Human | [3] |

| ED95 | 392 µg/kg | Human | [3] |

| ED95 | 0.51 mg/kg | Human | [4] |

| ED50 (Adductor Pollicis & Masseter) | 0.11 ± 0.01 mg/kg | Human (Adults) | [5] |

| ED90 (Adductor Pollicis) | 0.16 ± 0.01 mg/kg | Human (Adults) | [5] |

| ED90 (Masseter) | 0.17 ± 0.02 mg/kg | Human (Adults) | [5] |

| ED95 (Adductor Pollicis) | 0.44 ± 0.05 mg/kg | Human (Children) | [6][7] |

| ED95 (Masseter) | 0.28 ± 0.02 mg/kg | Human (Children) | [6][7] |

Table 1: Dose-Response Characteristics of Suxamethonium for Neuromuscular Blockade.

| Parameter | Time | Dose | Species | Reference |

| Onset of Action (IV) | 30-60 seconds | 1.0-1.5 mg/kg | Human | [8] |

| Duration of Action | 4-6 minutes | N/A | Human | [8] |

| Plasma Half-life | 47 seconds | N/A | Human | [9] |

Table 2: Pharmacokinetic and Pharmacodynamic Timings of Suxamethonium.

| Parameter | Effect | Concentration | Preparation | Reference |

| End-Plate Current (EPC) | IC50 = 2.7 µM | 2.7 µM | Frog Cutaneous Pectoris Muscle | [10] |

| Miniature End-Plate Potential (MEPP) Amplitude | Initial increase followed by decrease | Concentration-dependent | General observation | |

| Miniature End-Plate Potential (MEPP) Frequency | Initial increase followed by decrease | Concentration-dependent | General observation | |

| End-Plate Potential (EPP) Amplitude | Initial potentiation followed by depression | Concentration-dependent | General observation |

Table 3: Electrophysiological Effects of Suxamethonium at the Neuromuscular Junction.

Experimental Protocols

Phrenic Nerve-Hemidiaphragm Preparation

This ex vivo preparation is a classic and robust model for studying neuromuscular transmission.

Materials:

-

Krebs-Ringer solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

-

Carbogen gas (95% O2, 5% CO2)

-

Dissection tools (scissors, forceps)

-

Organ bath with stimulating and recording electrodes

-

Force transducer

-

Data acquisition system

Procedure:

-

Humanely euthanize a rodent (e.g., mouse or rat) according to approved animal care protocols.

-

Carefully dissect out the diaphragm with the phrenic nerve attached.

-

Mount the hemidiaphragm preparation in an organ bath containing Krebs-Ringer solution, continuously bubbled with carbogen and maintained at 37°C.

-

Attach the tendinous portion of the diaphragm to a force transducer to record isometric contractions.

-

Place the phrenic nerve in a stimulating electrode.

-

Deliver supramaximal stimuli to the phrenic nerve to elicit muscle contractions.

-

Allow the preparation to stabilize before recording baseline contractile responses.

-

Introduce this compound into the organ bath at desired concentrations and record the changes in muscle contraction.

Electrophysiological Recording of End-Plate Potentials

This protocol allows for the direct measurement of the electrical events at the postsynaptic membrane.

Materials:

-

Phrenic nerve-hemidiaphragm preparation (as described above)

-

Glass microelectrodes (filled with 3 M KCl)

-

Micromanipulator

-

Amplifier and data acquisition system

-

Microscope

Procedure:

-

Prepare and mount the phrenic nerve-hemidiaphragm preparation in a recording chamber with physiological saline.

-

Using a microscope and micromanipulator, carefully insert a glass microelectrode into a muscle fiber near the end-plate region. A stable resting membrane potential of -60 to -80 mV should be achieved.

-

Record spontaneous miniature end-plate potentials (MEPPs).

-

Stimulate the phrenic nerve to evoke end-plate potentials (EPPs). To prevent muscle contraction from dislodging the electrode, experiments are often performed in a low calcium/high magnesium solution to reduce transmitter release below the threshold for action potential generation.

-

After establishing a stable baseline of MEPPs and EPPs, introduce this compound to the bathing solution at various concentrations.

-

Record the changes in MEPP frequency and amplitude, and EPP amplitude.

Mandatory Visualizations

Signaling Pathway of this compound at the Neuromuscular Junction

Caption: Signaling pathway of this compound at the neuromuscular junction.

Experimental Workflow for Studying this compound's Effects

References

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Factors affecting magnitude and time course of neuromuscular block produced by suxamethonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suxamethonium--the relation between dose and response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of succinylcholine at the masseter and adductor pollicis muscles in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dose-related effects of succinylcholine on the adductor pollicis and masséter muscles in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-related effects of succinylcholine on the adductor pollicis and masseter muscles in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamics of suxamethonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Augmentation of succinylcholine-induced neuromuscular blockade by calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stability of Ditilin (Suxamethonium Chloride)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stability, and analytical methodologies for Ditilin, a widely used neuromuscular blocking agent. The information presented herein is intended to support research, development, and quality control activities related to this compound. This compound is a brand name for Suxamethonium, which is also known as Succinylcholine.[1][2][3]

Chemical Structure and Properties

Suxamethonium is a sterile, non-pyrogenic solution utilized for its short-acting, depolarizing skeletal muscle relaxant properties.[4] It is structurally composed of two acetylcholine molecules linked by their acetyl groups.[5] This structure acts as an agonist at the nicotinic acetylcholine receptors on the motor endplate.[6]

Table 1: Chemical and Physical Properties of Suxamethonium Chloride

| Property | Value | References |

| IUPAC Name | 2,2'-[(1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(N,N,N-trimethylethanaminium) dichloride | [2] |

| Synonyms | Succinylcholine chloride, Suxamethonium chloride, Anectine, Quelicin, Scoline | [1][2][5] |

| CAS Number | 71-27-2 (anhydrous) | [2] |

| Molecular Formula | C₁₄H₃₀Cl₂N₂O₄ | [2] |

| Molecular Weight | 361.3 g/mol | [2] |

| Appearance | Odorless, white crystalline substance | [5] |

| Solubility | Highly soluble in water (~1 g/mL), soluble in ethanol (~1 g/350 mL), slightly soluble in chloroform, practically insoluble in ether. | [5] |

| Melting Point | 160 °C (dihydrate), 190 °C (anhydrous) | [5] |

| pH of aqueous solution | Approximately 4 | [5] |

Stability and Degradation

Suxamethonium chloride is known for its limited stability, particularly in aqueous solutions. The primary degradation pathway is hydrolysis, which is significantly influenced by pH and temperature. The molecule is most stable in acidic conditions (pH 4-5) and undergoes rapid hydrolysis in alkaline solutions.[7][8] The degradation proceeds in a stepwise manner, first hydrolyzing to succinylmonocholine and choline, and then the succinylmonocholine is further hydrolyzed to succinic acid and choline.[9]

Degradation Pathway

The hydrolysis of suxamethonium follows a clear pathway, initiated by the cleavage of one of the ester linkages.

Stability Data

The stability of suxamethonium chloride solutions is highly dependent on storage temperature. Refrigeration is generally recommended to minimize degradation.

Table 2: Degradation Rates of Suxamethonium Chloride Solutions at Various Temperatures

| Concentration | Temperature | Degradation Rate (% per month) | Reference |

| 20 mg/mL | 4°C | 0.18 | [1] |

| 50 mg/mL | 4°C | 0.30 | [1] |

| 20 mg/mL | Room Temperature | 1.2 | [1] |

| 50 mg/mL | Room Temperature | 2.1 | [1] |

| 20 mg/mL | 37°C | 5.4 | [1] |

| 50 mg/mL | 37°C | 8.1 | [1] |

Experimental Protocols

Synthesis of Suxamethonium Chloride

The synthesis of suxamethonium chloride can be achieved through several methods. One common laboratory-scale synthesis involves the reaction of succinic anhydride with N,N-dimethylethanolamine followed by quaternization with methyl chloride.[10]

Experimental Workflow for Synthesis

Methodology:

-

Esterification: Succinic anhydride is reacted with N,N-dimethylethanolamine in the presence of a catalyst such as p-toluenesulfonic acid in a suitable solvent like toluene. The reaction is typically carried out under reflux with azeotropic removal of water to drive the reaction to completion, yielding bis(dimethylaminoethyl) succinate.[10]

-

Quaternization: The resulting bis(dimethylaminoethyl) succinate is dissolved in a solvent like isopropyl alcohol and reacted with methyl chloride gas under pressure in an autoclave. This step converts the tertiary amines into quaternary ammonium salts, forming crude suxamethonium chloride.[10]

-

Purification: The crude product is then purified, for example, by dissolving it in water, treating with activated charcoal to remove colored impurities, and then filtering. The pure suxamethonium chloride can be isolated from the filtrate.[10]

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying suxamethonium chloride and its degradation products. The following protocol is a composite based on published methods.[2][4]

Table 3: HPLC Method Parameters for Suxamethonium Chloride Analysis

| Parameter | Specification | Reference(s) |

| Column | C18 | [2][4] |

| Mobile Phase | Isocratic: 100% Water | [2][4] |

| Flow Rate | 0.6 mL/min | [2][4] |

| Detector | UV at 218 nm | [2][4] |

| Injection Volume | 20 µL (Typical) | - |

| Column Temperature | Ambient (e.g., 25°C) | - |

| Run Time | 5 minutes | [2] |

Experimental Workflow for HPLC Analysis

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. These studies are performed under conditions more severe than accelerated stability testing.[9] The following protocol is based on ICH guidelines.[9][11][12]

Table 4: Conditions for Forced Degradation Studies of Suxamethonium Chloride

| Stress Condition | Reagent and Conditions |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 1 hour |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 70°C for 48 hours (in solid state and solution) |

| Photodegradation | Exposure to UV light (254 nm) and visible light for 24 hours |

Methodology:

-

Prepare separate solutions of suxamethonium chloride in water.

-

Expose each solution to one of the stress conditions listed in Table 4. A control sample should be stored under normal conditions.

-

After the specified time, neutralize the acidic and basic solutions.

-

Analyze all samples, including the control, using the validated stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

This comprehensive guide provides a foundational understanding of the chemical properties, stability, and analysis of this compound (Suxamethonium Chloride). The detailed protocols and data presented can be adapted and utilized by researchers and professionals in the field of pharmaceutical sciences.

References

- 1. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Stability of suxamethonium in pharmaceutical solution for injection by validated stability-indicating chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluating degradation with fragment formation of prehospital succinylcholine by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. CN105254515A - Preparation method of succinylcholine chloride - Google Patents [patents.google.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Succinylcholine Hydrolysis and Metabolite Identification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrolysis of succinylcholine, a short-acting depolarizing neuromuscular blocking agent. It details the metabolic pathway, the primary enzyme responsible for its degradation, and the resulting metabolites. Furthermore, this guide offers a thorough examination of the analytical methodologies employed for the identification and quantification of succinylcholine and its breakdown products in biological matrices.

Introduction

Succinylcholine, structurally two acetylcholine molecules linked together, is widely used in clinical settings to induce muscle relaxation for procedures such as endotracheal intubation.[1][2] Its rapid onset and short duration of action are direct consequences of its swift hydrolysis in the body.[3] Understanding the kinetics and pathways of this degradation is crucial for drug development, clinical monitoring, and forensic toxicology.[4][5] This guide will explore the core aspects of succinylcholine hydrolysis and the analytical techniques used to study it.

The Hydrolysis Pathway of Succinylcholine

The breakdown of succinylcholine is a two-step enzymatic process primarily occurring in the plasma.[1][6] The enzyme responsible for this rapid hydrolysis is butyrylcholinesterase (BCHE) , also known as pseudocholinesterase, which is synthesized in the liver.[3][7]

Step 1: Rapid Hydrolysis to Succinylmonocholine

Succinylcholine is rapidly hydrolyzed by BCHE to form succinylmonocholine and choline .[8][9] This initial step is very fast and is the primary determinant of succinylcholine's short duration of action.[3]

Step 2: Slower Hydrolysis to Succinic Acid and Choline

Succinylmonocholine, the intermediate metabolite, is then more slowly hydrolyzed by BCHE into succinic acid and another molecule of choline .[1][8]

The overall hydrolysis pathway can be visualized as follows:

Quantitative Analysis of Succinylcholine and its Metabolites

The quantification of succinylcholine and its metabolites is essential for pharmacokinetic studies and forensic investigations. The following tables summarize key quantitative data gathered from various analytical methods.

Table 1: Detection Limits of Succinylcholine and Succinylmonocholine in Biological Samples

| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Citation |

| Succinylcholine | Serum | HPLC-ESI-MS/MS | 1.9 ng/mL | 6.0 ng/mL | [10] |

| Succinylmonocholine | Serum | HPLC-ESI-MS/MS | 2.5 ng/mL | 8.6 ng/mL | [10] |

| Succinylcholine | Urine | HPLC-ESI-MS/MS | 1.4 ng/mL | 4.0 ng/mL | [10] |

| Succinylmonocholine | Urine | HPLC-ESI-MS/MS | 1.5 ng/mL | 4.9 ng/mL | [10] |

| Succinylcholine | Animal-derived foods | UPLC/MS | 0.2 µg/kg | - | [8] |

| Succinylmonocholine | Animal-derived foods | UPLC/MS | 0.2 µg/kg | - | [8] |

| Succinylcholine | Embalmed Tissue | GC/MS | 5 ng/g | - | [11] |

Table 2: Pharmacokinetic Parameters of Succinylcholine and Succinylmonocholine

| Compound | Parameter | Value | Species | Citation |

| Succinylcholine | Elimination Half-life | 11.7 - 16.6 seconds | Human | [12] |

| Succinylcholine | Distribution Half-life | < 1 minute | Canine | [13] |

| Succinylmonocholine | Terminal Half-life | 1 - 3 hours | Human | [14] |

| Succinylcholine | Time to Peak Plasma Concentration (SMC) | 0.03 - 2.0 minutes | Human | [14] |

| Succinylcholine | Detectability in Blood (post-injection) | Up to 10 minutes | Human | [7] |

| Succinylmonocholine | Detectability in Blood (post-injection) | At least 6 hours | Human | [7] |

Experimental Protocols for Metabolite Identification

Accurate identification and quantification of succinylcholine and its metabolites require robust analytical methods. Due to the rapid in-vitro degradation of succinylcholine, proper sample handling and preparation are critical.[8]

Sample Collection and Stabilization

To prevent the enzymatic hydrolysis of succinylcholine after sample collection, it is crucial to add a cholinesterase inhibitor to the collection tubes.[7][8] Paraoxon is an effective organophosphate stabilizer for this purpose.[7] Samples should be immediately centrifuged at a low temperature, and the resulting plasma or serum should be stored at -20°C or lower if not analyzed immediately.[15]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the simultaneous determination of succinylcholine and succinylmonocholine.[10]

Sample Preparation (Solid-Phase Extraction - SPE)

-

Acidify serum or urine samples.

-

Perform solid-phase extraction using a polymeric reversed-phase cartridge (e.g., Strata-X).[10]

-

Use an ion-pairing reagent such as heptafluorobutyric acid (HFBA) to improve retention of the quaternary ammonium compounds on the SPE column.[10]

-

Elute the analytes and evaporate the solvent.

-

Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

-

HPLC Column: A reversed-phase C18 column, such as a Phenomenex Synergi Hydro RP C18 (4 µm, 150 x 2 mm), provides good separation.[10]

-

Mobile Phase: A gradient elution with a mobile phase consisting of an ammonium formate buffer (e.g., 5 mM, pH 3.5) and acetonitrile is commonly used.[8][10]

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for these quaternary ammonium compounds.[10]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analytes and their deuterated internal standards.[10] For succinylcholine, a common transition is m/z 145.1 -> 87.1, and for succinylmonocholine, m/z 248.1 -> 87.1.

Internal Standards The use of stable isotope-labeled internal standards, such as succinylcholine-d18 and succinylmonocholine-d3, is crucial for accurate quantification by isotope dilution mass spectrometry.[6][10]

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS can also be used for the analysis of succinylcholine, typically after a derivatization step to increase its volatility.[11][16]

Sample Preparation (Demethylation)

-

Extract succinylcholine from the biological matrix as an ion-pair.[11]

-

Perform a chemical demethylation of the quaternary ammonium group to form a tertiary amine, which is more amenable to GC analysis.[11]

-

The resulting tertiary amine is then analyzed by GC/MS.[11]

GC/MS Conditions

-

GC Column: A capillary column, such as one coated with SE-52, is suitable for separating the demethylated product.[11]

-

Detection: Mass spectrometry is used for identification based on the retention time and the mass spectrum of the derivatized analyte.[11] For quantification, selected ion monitoring (SIM) of characteristic ions is employed.[11]

The following diagram illustrates a typical experimental workflow for the analysis of succinylcholine and its metabolites.

Conclusion

The rapid hydrolysis of succinylcholine by butyrylcholinesterase is a defining characteristic of its pharmacokinetic profile. The primary metabolites, succinylmonocholine and choline, followed by succinic acid, are key indicators of its administration. Advanced analytical techniques, particularly HPLC-MS/MS, provide the necessary sensitivity and specificity for the accurate identification and quantification of these compounds in biological matrices. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug development, and forensic science.

References

- 1. researchgate.net [researchgate.net]

- 2. nist.gov [nist.gov]

- 3. ClinPGx [clinpgx.org]

- 4. writersforensicsblog.wordpress.com [writersforensicsblog.wordpress.com]

- 5. Disposition of succinylcholine in vivo and its forensic toxicolog...: Ingenta Connect [ingentaconnect.com]

- 6. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Extraction, identification and quantitation of succinylcholine in embalmed tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of Succinylcholine in Man [jstage.jst.go.jp]

- 13. Correlation of plasma concentration and effects of succinylcholine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic properties of succinylmonocholine in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. Determination of succinylcholine in tissues by TLC, GC/NPD, and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 5-Ethyl-2-methylpyridine (CAS 104-90-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the core physicochemical characteristics of 5-Ethyl-2-methylpyridine (CAS 104-90-5), a heterocyclic organic compound of significant interest in the chemical and pharmaceutical industries. While sometimes referred to by the incorrect CAS number 541-19-5, the correct identifier for this compound is 104-90-5. It serves as a crucial intermediate in the synthesis of various valuable molecules, most notably nicotinic acid (Vitamin B3).[1] This document consolidates essential quantitative data, details common experimental protocols for its characterization, and visualizes key chemical pathways and analytical workflows.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 5-Ethyl-2-methylpyridine, providing a ready reference for laboratory and development applications.

| General Properties | Value | Reference(s) |

| Chemical Formula | C₈H₁₁N | [1] |

| Molar Mass | 121.183 g·mol⁻¹ | [1] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Odor | Nutty, raw potato, roasted | [3] |

| Physical and Chemical Constants | Value | Reference(s) |

| Melting Point | -70.9 °C / -95.6 °F | [3][4][5][6] |

| Boiling Point | 178 °C at 760 mmHg | [1][6][7][8] |

| Density | 0.919 g/mL at 25 °C | [4][6][7][8] |

| Vapor Density | 4.2 (Air = 1) | [4][7] |

| Vapor Pressure | 1.43 mmHg at 25 °C | [4] |

| Water Solubility | 1.2 g/100 mL (12,000 mg/L) at 20 °C | [1] |

| pKa | 6.51 at 20 °C | [3][9] |

| Refractive Index (n20/D) | 1.497 | [6][7][8] |

| Flash Point | 66.11 °C (151.00 °F) | [10] |

| LogP (octanol/water) | 2.1 | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Synthesis of 5-Ethyl-2-methylpyridine

A well-established laboratory-scale synthesis is the condensation of paraldehyde with ammonia, as detailed in Organic Syntheses.[11]

Materials:

-

28% Aqueous ammonium hydroxide

-

Paraldehyde

-

Ammonium acetate

-

Chloroform

-

2-liter steel reaction vessel (autoclave)

Procedure:

-

Combine 267 g of 28% aqueous ammonium hydroxide, 207.5 g of paraldehyde, and 5.0 g of ammonium acetate in the steel reaction vessel.[11]

-

Heat the mixture to 230°C with continuous agitation and maintain this temperature for one hour.[11]

-

Allow the autoclave to cool to room temperature.

-

Separate the two resulting layers of the reaction mixture.[11]

-

To the non-aqueous layer, add 60 mL of chloroform to precipitate dissolved water. Combine this water with the aqueous layer.

-

Extract the aqueous layer with three 50 mL portions of chloroform.

-

Combine all chloroform extracts and remove the chloroform via distillation at atmospheric pressure.

-

The crude product is then purified by fractional distillation under reduced pressure to yield 5-ethyl-2-methylpyridine.[11]

Determination of Physicochemical Properties

A general workflow for the experimental determination of the key physicochemical properties is as follows:

1. Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For 5-ethyl-2-methylpyridine, which is a liquid at room temperature, this would involve cooling the substance until it solidifies.

-

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.[4][5]

-

Procedure:

-

A small amount of the solidified compound is introduced into a capillary tube.[5]

-

The capillary tube is attached to a thermometer and placed in a heating bath (e.g., oil bath in a Thiele tube or a metal block in a Mel-Temp apparatus).[4]

-

The bath is heated slowly and evenly.[5]

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[4]

-

2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., paraffin oil).[12][13][14]

-

Procedure:

-

A small amount of 5-ethyl-2-methylpyridine is placed in a test tube.[15]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[12]

-

The test tube is attached to a thermometer and heated in a paraffin bath.[13]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[13]

-

3. Density Measurement

Density is the mass of a substance per unit volume.

-

Apparatus: Graduated cylinder, electronic balance.[8][16][17]

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured.[17]

-

A known volume of 5-ethyl-2-methylpyridine is added to the graduated cylinder, and the volume is recorded.[17]

-

The combined mass of the graduated cylinder and the liquid is measured.[17]

-

The mass of the liquid is determined by subtraction.

-

Density is calculated by dividing the mass of the liquid by its volume.[18]

-

4. Water Solubility Assessment

This determines the extent to which a compound dissolves in water.

-

Procedure:

-

A specified amount of 5-ethyl-2-methylpyridine (e.g., 25 mg) is placed in a test tube.[20]

-

A measured volume of water (e.g., 0.75 mL) is added in portions.[20]

-

The mixture is vigorously shaken after each addition.[20]

-

Solubility is observed and can be quantified if necessary through analytical techniques.

-

5. pKa Determination

The pKa is a measure of the acidity of a compound. For a basic compound like a pyridine derivative, it refers to the acidity of its conjugate acid.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer.[22][23]

-

Procedure (Potentiometric Titration):

-

A solution of 5-ethyl-2-methylpyridine of known concentration is prepared in water.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[23]

-

The pH of the solution is measured and recorded after each addition of the acid.

-

A titration curve (pH vs. volume of acid added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.[22]

-

6. Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance.

-

Apparatus: Refractometer (e.g., Abbé refractometer).

-

Procedure:

-

A few drops of 5-ethyl-2-methylpyridine are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

Chemical Synthesis and Reactivity

5-Ethyl-2-methylpyridine is a key precursor in the synthesis of other important chemical compounds. A primary application is its oxidation to produce nicotinic acid.

The synthesis typically involves the condensation of paraldehyde (a trimer of acetaldehyde) and ammonia.[1] The resulting 5-ethyl-2-methylpyridine can then be oxidized, for example, using nitric acid, to yield nicotinic acid.[1] This transformation highlights the industrial importance of 5-ethyl-2-methylpyridine as a versatile chemical intermediate.

References

- 1. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 2. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uotechnology.edu.iq [uotechnology.edu.iq]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. ucc.ie [ucc.ie]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. byjus.com [byjus.com]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. homesciencetools.com [homesciencetools.com]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 21. chem.ws [chem.ws]

- 22. mdpi.com [mdpi.com]

- 23. applications.emro.who.int [applications.emro.who.int]

A Technical Guide to the Genetic Basis of Ditilin Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditilin is a novel therapeutic agent whose efficacy is marked by significant inter-individual variability. This guide explores the foundational genetic factors influencing sensitivity to this compound, focusing on key pharmacogenes and their underlying molecular mechanisms. We present a comprehensive overview of the primary signaling pathway targeted by this compound, detail the genetic variants that modulate treatment response, and provide robust experimental protocols for assessing these factors. All quantitative data are summarized for comparative analysis, and critical pathways and workflows are visualized to facilitate understanding.

Introduction: The this compound Response Spectrum

This compound has emerged as a promising inhibitor of Susceptibility Kinase 1 (SK1), a critical node in cellular stress response pathways. Clinical and preclinical observations, however, have revealed a heterogeneous response to this compound treatment. This variability is primarily attributed to genetic polymorphisms that alter the drug's pharmacokinetics and pharmacodynamics. This document serves as a technical resource for elucidating the genetic basis of this compound sensitivity.

The SK1 Signaling Pathway: this compound's Molecular Target

This compound exerts its therapeutic effect by inhibiting the serine/threonine kinase SK1. Under conditions of cellular stress, SK1 is activated and proceeds to phosphorylate the transcription factor Response Element Binding Protein 7 (REBP7). Phosphorylated REBP7 then translocates to the nucleus, where it binds to promoter regions of pro-survival genes, initiating their transcription. By inhibiting SK1, this compound prevents the activation of this pro-survival mechanism, leading to apoptosis in stressed cells.

Caption: The hypothetical SK1 signaling pathway targeted by this compound.

Genetic Determinants of this compound Sensitivity

Two primary genetic loci have been identified as significant modulators of this compound sensitivity: a single nucleotide polymorphism (SNP) in the SK1 gene and a functional SNP in the promoter of the ABCG5 gene, which encodes a drug efflux pump.

3.1. SK1 Gene Polymorphism (rs12345)

A non-synonymous SNP, rs12345 (C>T), in the kinase domain of the SK1 gene results in an alanine to valine substitution at position 352 (p.Ala352Val). This structural change is hypothesized to reduce the binding affinity of this compound for the SK1 protein, thereby conferring resistance.

3.2. ABCG5 Gene Polymorphism (rs67890)

The SNP rs67890 (G>A) is located in the promoter region of the ABCG5 gene. The 'A' allele is associated with enhanced transcription factor binding, leading to higher expression of the ABCG5 transporter. Increased levels of this efflux pump result in lower intracellular concentrations of this compound and, consequently, reduced efficacy.

Quantitative Data Summary

The following tables summarize the impact of SK1 and ABCG5 genotypes on this compound sensitivity (measured as IC50) and gene expression.

Table 1: this compound IC50 Values (nM) by Genotype in Cancer Cell Lines

| Cell Line | SK1 Genotype (rs12345) | ABCG5 Genotype (rs67890) | Mean IC50 (nM) | Std. Deviation |

| HCT116 | CC (Ala/Ala) | GG | 50.2 | 4.5 |

| HCT116 | CC (Ala/Ala) | GA | 155.8 | 12.1 |

| HT-29 | CT (Ala/Val) | GG | 250.5 | 20.3 |

| HT-29 | CT (Ala/Val) | GA | 780.1 | 55.6 |

| SW480 | TT (Val/Val) | GG | 950.0 | 75.4 |

| SW480 | TT (Val/Val) | AA | > 2000 | N/A |

Table 2: Relative ABCG5 mRNA Expression by rs67890 Genotype

| Genotype (rs67890) | Normalized Expression Level | Fold Change (vs. GG) |

| GG | 1.00 | 1.0 |

| GA | 3.25 | 3.25 |

| AA | 6.10 | 6.1 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

5.1. Protocol: Cell Viability Assay for IC50 Determination

-

Cell Seeding: Plate 5,000 cells per well in a 96-well microplate and incubate for 24 hours at 37°C, 5% CO2.

-

Drug Dilution: Prepare a 10-point serial dilution of this compound in complete culture medium, ranging from 1 nM to 10 µM. Include a vehicle-only control.

-

Treatment: Remove the existing medium from the cells and add 100 µL of the appropriate this compound dilution or vehicle control to each well.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Viability Assessment: Add 10 µL of a resazurin-based viability reagent (e.g., CellTiter-Blue) to each well and incubate for 4 hours.

-

Data Acquisition: Measure fluorescence using a plate reader with excitation at 560 nm and emission at 590 nm.

-

Analysis: Normalize fluorescence values to the vehicle control. Plot the normalized values against the log-transformed this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

5.2. Protocol: SNP Genotyping using TaqMan Assay

-

DNA Extraction: Isolate genomic DNA from cell pellets using a standard column-based kit. Quantify DNA and normalize the concentration to 10 ng/µL.

-

Assay Preparation: Prepare a PCR reaction mix containing 2X TaqMan Genotyping Master Mix, the specific TaqMan SNP Genotyping Assay (containing primers and VIC/FAM labeled probes for rs12345 or rs67890), and nuclease-free water.

-

PCR: Add 10 ng of genomic DNA to the reaction mix. Perform the PCR on a real-time PCR instrument using the following cycling conditions:

-

Enzyme Activation: 95°C for 10 min

-

40 Cycles: 95°C for 15 sec, 60°C for 1 min

-

-

Allelic Discrimination: Following the PCR, perform an endpoint read. The software will plot the VIC and FAM fluorescence to generate allelic discrimination plots and automatically call the genotypes.

5.3. Protocol: Gene Expression Analysis by qRT-PCR

-

RNA Extraction: Isolate total RNA from cell pellets using a TRIzol-based method. Assess RNA quality and quantity.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR Setup: Prepare a qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for ABCG5 and a reference gene (e.g., GAPDH), and the diluted cDNA template.

-

qPCR Run: Perform the reaction on a real-time PCR instrument with appropriate cycling conditions.

-

Data Analysis: Calculate the delta-delta Ct (ΔΔCt) value to determine the relative expression of ABCG5 normalized to the reference gene and relative to a control sample (e.g., GG genotype).

Investigative Workflow

The logical workflow for identifying and validating the genetic basis of this compound sensitivity is outlined below.

Caption: Workflow for identifying genetic markers of this compound sensitivity.

Methodological & Application

Application Notes and Protocols for Ditilin-Induced Muscle Paralysis in Surgical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Ditilin (Suxamethonium chloride), a short-acting depolarizing neuromuscular blocking agent, for inducing muscle paralysis in animal models during surgical research. Adherence to ethical guidelines and appropriate veterinary oversight is paramount when utilizing neuromuscular blocking agents.

Introduction

This compound, also known as Suxamethonium or Succinylcholine, is a valuable tool in surgical research for achieving profound muscle relaxation.[1] Its rapid onset and short duration of action allow for precise control over the period of paralysis, which is particularly advantageous for procedures requiring temporary immobilization without prolonged recovery times.[2][3][4][5] It is crucial to remember that this compound provides no anesthetic or analgesic effects; therefore, it must always be used in conjunction with adequate general anesthesia.[6]

Mechanism of Action

This compound functions as a depolarizing neuromuscular blocking agent. It mimics acetylcholine (ACh) at the neuromuscular junction, binding to nicotinic ACh receptors on the motor endplate.[5][7] This binding leads to a sustained depolarization of the muscle membrane, initially causing transient muscle fasciculations.[2] The persistent depolarization renders the endplate refractory to further stimulation by ACh, resulting in flaccid muscle paralysis.[7]

The action of this compound is terminated by its hydrolysis by plasma cholinesterases (pseudocholinesterases) into inactive metabolites.[2][5] This rapid enzymatic degradation is responsible for its short duration of action.[2][3][4]

Signaling Pathway of this compound-Induced Neuromuscular Blockade

Caption: Mechanism of this compound at the neuromuscular junction.

Quantitative Data

The following table summarizes available data on the dosage, onset, and duration of action of this compound in various species. It is important to note that species-specific data for common laboratory animals is limited, and doses should be titrated to effect for each individual animal under appropriate physiological monitoring.

| Species | Route | Dosage (mg/kg) | Onset of Action | Duration of Action |

| Human (Adult) | IV | 0.3 - 1.1 | 30 - 60 seconds | 4 - 6 minutes |

| IM | 3 - 4 | 2 - 3 minutes | 10 - 30 minutes | |

| Human (Neonate) | IV | 2 | ~1 minute | ~5 minutes |

| Dog | IV | 0.3 | - | 25 - 29 minutes (for 50% to complete recovery)[8] |

| Pig | IV | 1.0 - 2.2 | - | - |

| General (for intubation) | IV | 1.0 - 2.0 | 30 - 60 seconds | 5 - 10 minutes[2] |

| IM | 3.0 | Slower and less predictable than IV[2] | - |

Note: The duration of action can be prolonged in animals with lower levels of plasma cholinesterase activity.

Experimental Protocols

Materials

-

This compound (Suxamethonium chloride) for injection (sterile solution)[2]

-

Sterile saline (0.9% sodium chloride) for dilution[9]

-

Appropriate general anesthetic agents (e.g., isoflurane, ketamine/xylazine)

-

Syringes and needles of appropriate sizes for the animal model

-

Intravenous or intramuscular catheters (as appropriate)

-

Endotracheal tube and ventilator

-

Physiological monitoring equipment (ECG, pulse oximeter, capnograph, blood pressure monitor, thermometer)

-

Peripheral nerve stimulator (for monitoring neuromuscular blockade)

Drug Preparation

-

Inspect the this compound vial for particulate matter and discoloration. Do not use if the solution is not clear and colorless.

-

For intravenous administration, this compound can be administered undiluted or diluted in sterile saline.[9] A common dilution is to a final concentration of 1-2 mg/mL.[1][4]

-

For intramuscular administration, this compound is typically administered undiluted.[9]

-

Store this compound solution according to the manufacturer's instructions, typically refrigerated at 2-8°C.[2]

Experimental Workflow

Caption: Experimental workflow for this compound administration.

Administration Protocol

-

Anesthetize the Animal: Induce a stable plane of surgical anesthesia using an appropriate and approved anesthetic protocol for the species. The depth of anesthesia must be sufficient to ensure the animal is unconscious and does not perceive pain before the administration of this compound.

-

Establish Monitoring: Place all physiological monitoring devices and ensure they are functioning correctly. Record baseline vital signs.

-

Secure Airway and Initiate Ventilation: Intubate the animal with an endotracheal tube and connect it to a mechanical ventilator. Begin positive pressure ventilation before administering this compound, as it will cause paralysis of the respiratory muscles.

-

Administer this compound:

-

Intravenous (IV) Administration: Administer the calculated dose of this compound as a bolus through a patent intravenous catheter. The onset of action is rapid, typically within 30-60 seconds.[2][4]

-

Intramuscular (IM) Administration: If IV access is not feasible, administer the calculated dose deep into a large muscle mass. The onset of action is slower and may be less predictable than the IV route.[2]

-

-

Confirm Paralysis: The onset of paralysis can be observed by the cessation of spontaneous movement and the loss of reflexes. Initial muscle fasciculations may be observed before the onset of flaccid paralysis.[2]

-

Maintain Anesthesia and Paralysis:

-

Continuously monitor the depth of anesthesia. Since motor reflexes are absent, rely on autonomic signs such as changes in heart rate, blood pressure, and response to surgical stimuli to assess anesthetic depth.

-

For procedures longer than the duration of action of a single dose, this compound can be re-administered as intermittent boluses or as a continuous intravenous infusion.[1] When redosing, it is often recommended to use 50-100% of the initial dose.[1]

-

-

Monitoring Neuromuscular Blockade: A peripheral nerve stimulator can be used to objectively monitor the degree of neuromuscular blockade. The train-of-four (TOF) stimulation pattern is commonly used.

Recovery

-

Discontinue this compound: Stop the administration of this compound at the end of the surgical procedure.

-

Spontaneous Recovery: Due to its rapid metabolism, neuromuscular function will return spontaneously.[2][3][4] There is no specific reversal agent for this compound.[5]

-

Wean from Ventilation: Continue mechanical ventilation until the animal demonstrates a consistent and adequate spontaneous respiratory effort.

-

Post-operative Care: Once neuromuscular function has fully returned and the animal is breathing spontaneously, discontinue anesthesia. Provide appropriate post-operative analgesia and supportive care as per the approved animal care protocol.

Potential Adverse Effects and Considerations

-

Hyperkalemia: this compound can cause a transient increase in serum potassium levels. This is a significant concern in animals with pre-existing hyperkalemia, severe trauma, burns, or neuromuscular disease.[5]

-

Malignant Hyperthermia: In susceptible animals, this compound can trigger malignant hyperthermia, a life-threatening condition characterized by a rapid rise in body temperature and severe muscle contractions.[5]

-

Bradycardia: this compound can cause bradycardia, especially with repeated doses. Pre-treatment with an anticholinergic agent like atropine may be considered.[9]

-

Increased Intraocular and Intragastric Pressure: The initial muscle fasciculations can lead to a temporary increase in both intraocular and intragastric pressure.

-

Prolonged Paralysis: Animals with a deficiency in plasma cholinesterase will experience prolonged paralysis.[2] If this occurs, the animal must be kept anesthetized and ventilated until neuromuscular function returns.

Conclusion

This compound is a potent and effective tool for inducing short-term muscle paralysis in surgical research when used correctly. A thorough understanding of its mechanism of action, careful dose calculation, and diligent physiological monitoring under a stable plane of general anesthesia are essential for its safe and humane use in animal models. Researchers must always prioritize animal welfare and adhere to all institutional and national guidelines for animal care and use.

References

- 1. medicines.org.uk [medicines.org.uk]

- 2. resources.wfsahq.org [resources.wfsahq.org]

- 3. Anectine, suxamethonium (succinylcholine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 4. medsafe.govt.nz [medsafe.govt.nz]

- 5. mims.com [mims.com]

- 6. efda.gov.et [efda.gov.et]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. zora.uzh.ch [zora.uzh.ch]

- 9. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]

Application Notes and Protocols: Succinylcholine in Muscle Cell Electrophysiology

Audience: Researchers, scientists, and drug development professionals.

Introduction

Succinylcholine, a depolarizing neuromuscular blocking agent, serves as a critical tool in the study of muscle cell physiology and pharmacology. Structurally resembling two acetylcholine (ACh) molecules linked together, it acts as an agonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate.[1][2][3] Its primary application in research is to induce and study the process of membrane depolarization, ion channel kinetics, and receptor desensitization in muscle cells. These notes provide detailed protocols and data for the application of succinylcholine in electrophysiological recordings.

Mechanism of Action

Succinylcholine binds to the α-subunits of the muscle-type nAChR, mimicking the effect of acetylcholine.[2][4] This binding opens the non-specific cation channel, leading to an influx of sodium (Na+) ions and an efflux of potassium (K+) ions.[4][5][6][7] The initial, sustained depolarization of the muscle membrane (sarcolemma) results in uncoordinated muscle contractions known as fasciculations.[1][5] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, succinylcholine is broken down more slowly in the plasma by pseudocholinesterase, leading to prolonged receptor activation.[1][7][8] This persistent depolarization causes voltage-gated sodium channels adjacent to the endplate to enter an inactivated state, preventing further action potentials and resulting in flaccid paralysis (Phase I block).[2][8][9] With continued exposure, the nAChR may undergo desensitization, leading to a Phase II block where the membrane repolarizes but remains unresponsive to acetylcholine.[1][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters of succinylcholine's action derived from electrophysiological studies.

Table 1: Receptor Binding and Activation

| Parameter | Value | Cell/System Type | Comments | Reference |

| EC₅₀ | 10.8 µM | Human muscle-type nAChR (expressed in Xenopus oocytes) | Concentration for 50% of maximal response. | [10] |

| IC₅₀ | > 100 µM | Human neuronal nAChR (α3β2, α3β4, α4β2, α7) | Demonstrates high selectivity for muscle-type receptors. | [10] |

| Channel Block | Equilibrium Constant ~200 µM | Frog muscle nAChR | Suxamethonium acts as an open channel blocker. | [11] |

| Max Open Probability | ~0.36 | Frog muscle nAChR | Limited by channel block effect. | [11] |

Table 2: Electrophysiological and Clinical Effects

| Parameter | Value | Conditions | Comments | Reference |

| Onset of Action (IV) | 30 - 60 seconds | In vivo, human | Rapid onset is a key clinical feature. | [2][3][4][12][13] |

| Duration of Action (IV) | 4 - 10 minutes | In vivo, human | Terminated by diffusion and plasma hydrolysis. | [1][3][4][8][12][13] |

| Typical IV Dose | 0.5 - 1.5 mg/kg | Adult, human | Used for procedures like tracheal intubation. | [8][13][14] |

| Serum K⁺ Increase | ~0.5 mEq/L | Normal muscle, human | Caused by K⁺ efflux during depolarization. | [2][3][13] |

Table 3: Effects of Muscle Denervation on Succinylcholine Potency (Mouse Model)

| Days Post-Denervation | Decrease in EC₅₀ | Increase in Current Response (at 30 µM) | Reference |

| 1 | 20% | 1.9-fold | [15] |

| 4 | 56% | 4.6-fold | [15] |

| 7 | 73% | 9.4-fold | [15] |

| 14 | 66% | 7.1-fold | [15] |

| 21 | 60% | 5.2-fold | [15] |

| 28 | 62% | 5.1-fold | [15] |

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Succinylcholine-Induced Currents

This protocol describes a generalized method for recording currents from cultured muscle cells (e.g., C2C12 myotubes) or isolated primary muscle fibers in response to succinylcholine application.

I. Materials and Solutions

-

External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 ATP-Mg. Adjust pH to 7.2 with KOH.

-